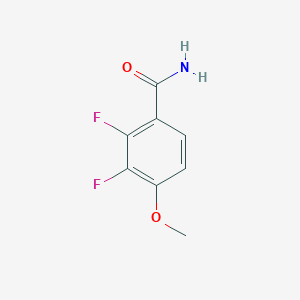

2,3-Difluoro-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQVQNWHYZQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397683 | |

| Record name | 2,3-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-67-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzamide

This guide provides a comprehensive overview of scientifically-backed pathways for the synthesis of 2,3-Difluoro-4-methoxybenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are curated for researchers, chemists, and professionals in drug development, emphasizing mechanistic understanding, practical application, and robust validation.

Introduction and Significance

This compound is a fluorinated aromatic compound of increasing interest in medicinal chemistry. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The specific substitution pattern of this molecule, with two adjacent fluorine atoms and a methoxy group, presents a unique electronic and steric profile for molecular design. This guide will explore the primary synthetic routes from its carboxylic acid precursor, 2,3-Difluoro-4-methoxybenzoic acid.

Part 1: Synthesis of the Precursor: 2,3-Difluoro-4-methoxybenzoic Acid

A crucial prerequisite for the synthesis of the target benzamide is the availability of high-purity 2,3-Difluoro-4-methoxybenzoic acid. While commercially available, understanding its synthesis provides deeper insight and flexibility in research. A common and efficient method involves the directed ortho-lithiation of a suitable precursor.

Pathway A: Directed ortho-Lithiation of 3,4-Difluoroanisole

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[1][2] The methoxy group in 3,4-difluoroanisole acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position (C2) by a strong lithium base like lithium diisopropylamide (LDA).[3][4] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid functionality.

Diagram of Directed ortho-Lithiation Pathway

A schematic representation of the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzoic acid

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Formation of LDA: The flask is cooled to -75 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium. The solution is stirred for 30 minutes at this temperature to form lithium diisopropylamide (LDA).

-

Lithiation: A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The reaction mixture is stirred for 1-2 hours.[3]

-

Carboxylation: Crushed dry ice (solid CO₂) is added in excess to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether, and then acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure 2,3-Difluoro-4-methoxybenzoic acid.

Part 2: Synthesis of this compound

With the precursor in hand, the target benzamide can be synthesized via two primary, reliable methods. The choice of method depends on factors such as scale, available reagents, and sensitivity of other functional groups if present in more complex substrates.

Pathway B: The Acyl Chloride Route

This classic and robust method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is then reacted with an ammonia source to form the amide.

Diagram of the Acyl Chloride Pathway

A schematic of the two-step acyl chloride route to the target benzamide.

Expertise in Practice: Causality Behind Experimental Choices

The use of a catalytic amount of dimethylformamide (DMF) in the formation of the acyl chloride is crucial as it acts as a catalyst to form the Vilsmeier reagent in situ, which is the active species that accelerates the reaction. The subsequent amidation is performed at a low temperature initially to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia.

Experimental Protocol: Acyl Chloride Method

-

Acyl Chloride Formation:

-

To a solution of 2,3-Difluoro-4-methoxybenzoic acid in an inert solvent like dichloromethane (DCM) or toluene, add a catalytic amount of DMF (1-2 drops).[7]

-

Slowly add thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the mixture at room temperature under a nitrogen atmosphere.[6]

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,3-Difluoro-4-methoxybenzoyl chloride can be used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Pathway C: Direct Amide Coupling

Modern peptide coupling reagents provide a milder and often more direct route for amide bond formation, avoiding the need for harsh reagents like thionyl chloride.[8] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly efficient.[9][10]

Diagram of the Direct Coupling Pathway

A schematic of the one-pot direct amide coupling route.

Trustworthiness Through Self-Validation

The direct coupling method is often preferred for substrates with sensitive functional groups that would not tolerate the acidic conditions of the acyl chloride route. The reaction proceeds through a highly reactive OAt-active ester intermediate, which readily reacts with the amine source.[9] The byproducts of this reaction are typically water-soluble, simplifying the purification process.

Experimental Protocol: Direct Coupling Method

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxybenzoic acid in an anhydrous polar aprotic solvent, such as DMF.

-

Reagent Addition: Add ammonium chloride (NH₄Cl) as the ammonia source, followed by DIPEA. Cool the mixture to 0 °C.

-

Coupling: Add HATU portion-wise to the cooled solution.[5]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Workup and Isolation: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Data Summary

The following table summarizes the key parameters for the two primary synthesis pathways of this compound.

| Parameter | Pathway B: Acyl Chloride Route | Pathway C: Direct Coupling Route |

| Key Reagents | SOCl₂, cat. DMF, NH₄OH | HATU, DIPEA, NH₄Cl |

| Solvent | DCM or Toluene / DCM | DMF |

| Temperature | Reflux, then 0 °C to RT | 0 °C to RT |

| Reaction Time | 2-5 hours (total) | 2-4 hours |

| Advantages | Cost-effective, scalable | Mild conditions, high functional group tolerance, simple workup |

| Disadvantages | Harsh reagents, potential side reactions | Higher cost of reagents |

| Typical Yield | 70-90% | 75-95% |

Conclusion

The synthesis of this compound can be reliably achieved from its corresponding carboxylic acid via two principal methods. The acyl chloride route is a traditional, cost-effective method suitable for large-scale synthesis. In contrast, the direct amide coupling method offers milder reaction conditions and is ideal for sensitive substrates and smaller-scale laboratory preparations. The choice of pathway should be guided by the specific requirements of the research, including scale, cost, and the chemical nature of the starting materials.

References

-

HATU. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link][9]

-

Vasanthakumar, G.-R., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][10]

-

Pore, V. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. Available at: [Link][8]

-

Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link][1]

-

Organic Syntheses. (n.d.). Procedure for 4-(2,2-Difluorovinyl)benzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link][2]

-

Li, X. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. Available at: [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Al-Zaydi, S. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link][11]

-

Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link][7]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Amide Synthesis [fishersci.dk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2,3-Difluoro-4-methoxybenzamide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 2,3-Difluoro-4-methoxybenzamide is one such molecule, embodying a common structural motif in medicinal chemistry. Its robust characterization is paramount for quality control, regulatory submission, and understanding its behavior in biological systems.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. As experimental spectra for this specific compound are not widely available in the public domain, this document serves as both a predictive guide and a methodological blueprint. From the perspective of a senior application scientist, we will not only outline the necessary protocols but also delve into the scientific rationale behind the expected data, empowering researchers to acquire and interpret high-quality spectroscopic information with confidence. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve unambiguous structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity and Structure

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming its identity with high precision.

Expertise in Action: Choosing the Right Ionization Technique

The choice of ionization method is critical. For this benzamide derivative, Electrospray Ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that typically generates intact protonated molecules [M+H]⁺ with minimal fragmentation. This is ideal for accurately determining the molecular weight of the parent compound, which is the primary goal in the initial analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Serially dilute to a final concentration of ~1 µg/mL.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 6 - 8 L/min at 200 °C

-

-

Mass Analyzer Parameters:

-

Acquisition Mode: Full scan

-

Mass Range: m/z 50 - 500

-

Resolution: >10,000 (FWHM)

-

-

Data Analysis: Identify the monoisotopic mass of the protonated molecule and any common adducts. Compare the experimental mass to the theoretical calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₈H₇F₂NO. The predicted m/z values for common adducts are summarized below.

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₈F₂NO]⁺ | 188.0517 |

| [M+Na]⁺ | [C₈H₇F₂NNaO]⁺ | 210.0336 |

| [M+K]⁺ | [C₈H₇F₂KNO]⁺ | 225.9076 |

Structural Insights from Fragmentation

While ESI is used for initial identification, fragmentation analysis (MS/MS) provides deeper structural insights. By inducing fragmentation of the parent ion (m/z 188.05), a characteristic pattern emerges that can be pieced together to confirm the connectivity of the atoms. A plausible fragmentation pathway is outlined below.

M [label="[M+H]⁺\nm/z = 188.05", fillcolor="#F1F3F4"]; F1 [label="Loss of NH₃\nm/z = 171.02", fillcolor="#F1F3F4"]; F2 [label="Loss of CO\nm/z = 143.03", fillcolor="#F1F3F4"]; F3 [label="Loss of CH₃\nm/z = 128.01", fillcolor="#F1F3F4"];

M -> F1 [label="- NH₃"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- CH₃"]; }

Caption: Predicted MS/MS Fragmentation Pathway.Infrared (IR) Spectroscopy: The Molecular Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making the IR spectrum a unique "fingerprint" of the compound.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) with ATR

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and minimal sample preparation.

-

Instrument Setup: Use an FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared Absorption Bands

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted. Data from similar structures, such as benzamide and 4-methoxybenzamide, help refine these predictions.[1][2]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Symmetric Stretch | ~3350 | Medium |

| Amide (N-H) | Asymmetric Stretch | ~3170 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Methoxy (C-H) | Stretch | 2950 - 2850 | Medium |

| Amide I (C=O) | Stretch | ~1660 | Strong |

| Amide II (N-H) | Bend | ~1620 | Medium |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | ~1260 | Strong |

| Aryl Fluoride (C-F) | Stretch | 1250 - 1100 | Strong |

| Ether (Ar-O-CH₃) | Symmetric Stretch | ~1030 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can determine the precise connectivity and spatial arrangement of atoms.

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred for amides as it can slow the exchange of the N-H protons, leading to sharper signals.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key parameters: 1024 or more scans, relaxation delay of 2 seconds. A quantitative ¹³C experiment would require a much longer relaxation delay.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹³C.

-

The wide chemical shift range of ¹⁹F NMR necessitates a larger spectral width.[3]

-

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-6 | ~7.8 - 8.0 | ddd (triplet of d) | 1H | ³J(H-H) ≈ 9, ⁴J(H-F) ≈ 7, ⁵J(H-F) ≈ 2 |

| H-5 | ~6.8 - 7.0 | t | 1H | ³J(H-H) ≈ 9, ³J(H-F) ≈ 9 |

| -OCH₃ | ~3.9 | s | 3H | None |

| -NH₂ | ~6.0 - 7.5 | br s | 2H | Broad, may exchange with water; position is concentration/solvent dependent |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The signals for carbons directly attached to fluorine will appear as doublets due to strong one-bond C-F coupling.

| Carbon Assignment | Predicted δ (ppm) | Expected ¹J(C-F) (Hz) |

| C=O | ~168 | - |

| C-4 (-OCH₃) | ~155 (dd) | - |

| C-2 (-F) | ~152 (d) | ~250 |

| C-3 (-F) | ~140 (d) | ~245 |

| C-1 | ~120 (dd) | - |

| C-6 | ~118 (d) | - |

| C-5 | ~110 | - |

| -OCH₃ | ~56 | - |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4] The two fluorine atoms are in different chemical environments and will therefore give rise to two distinct signals. They will couple to each other and to nearby protons.

| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -130 to -140 | dd | ³J(F-F) ≈ 20, ⁴J(F-H6) ≈ 7 |

| F-3 | -145 to -155 | ddd | ³J(F-F) ≈ 20, ³J(F-H5) ≈ 9, ⁵J(F-H6) ≈ 2 |

// Define nodes for atoms with positions C1 [label="C1", pos="0,1.2!"]; C2 [label="C2", pos="-1.04,0.6!"]; C3 [label="C3", pos="-1.04,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1.04,-0.6!"]; C6 [label="C6", pos="1.04,0.6!"];

// Benzene ring with labels C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1_sub [label="C(=O)NH₂", pos="0,2.4!"]; C2_sub [label="F", pos="-2.0,1.0!"]; C3_sub [label="F", pos="-2.0,-1.0!"]; C4_sub [label="OCH₃", pos="0,-2.4!"]; H5 [label="H", pos="2.0,-1.0!"]; H6 [label="H", pos="2.0,1.0!"];

// Connect substituents C1 -- C1_sub [len=1.2]; C2 -- C2_sub [len=1.2]; C3 -- C3_sub [len=1.2]; C4 -- C4_sub [len=1.2]; C5 -- H5 [len=1.2]; C6 -- H6 [len=1.2]; }

Caption: Structure of this compound with key nuclei.Summary and Conclusion

The structural elucidation of this compound is a synergistic process that relies on the strengths of multiple spectroscopic techniques. This guide outlines a robust, methodical approach to achieving this.

| Technique | Key Information Provided |

| HRMS | Confirms the elemental formula (C₈H₇F₂NO) with high accuracy (<5 ppm error) via the [M+H]⁺ ion at m/z 188.0517. Fragmentation patterns support the proposed structure. |

| FT-IR | Verifies the presence of key functional groups: N-H (~3350, 3170 cm⁻¹), C=O (~1660 cm⁻¹), Ar-O-C (~1260, 1030 cm⁻¹), and C-F bonds (~1250-1100 cm⁻¹). |

| ¹H NMR | Shows two distinct aromatic protons, a methoxy singlet, and two amide protons, with multiplicities defined by H-H and H-F coupling. |

| ¹³C NMR | Detects all eight unique carbon atoms. Confirms the presence of two C-F bonds through large, characteristic one-bond coupling constants (~250 Hz). |

| ¹⁹F NMR | Provides two distinct signals for the non-equivalent fluorine atoms, with multiplicities determined by F-F and F-H couplings, offering definitive proof of the fluorine substitution pattern. |

By following the detailed protocols and applying the interpretative principles discussed herein, researchers and drug development professionals can confidently characterize this compound. This ensures the integrity of their materials and provides the foundational data necessary for advancing their scientific and developmental objectives.

References

-

NIST. p-Methoxybenzamide. NIST Chemistry WebBook. [Link]

-

Rahuman, M. H., et al. (2025). A combined experimental and theoretical FT-IR spectra of 4-ethoxy-2,3-difluoro benzamide. ResearchGate. [Link]

-

NIST. Benzamide. NIST Chemistry WebBook. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Miyake, Y., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

Sources

solubility of 2,3-Difluoro-4-methoxybenzamide in common organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxybenzamide in Common Organic Solvents

Abstract

Solubility is a cornerstone of pharmaceutical development, dictating a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, we pivot from presenting established values to equipping researchers with the theoretical knowledge and practical methodologies required to perform this characterization in their own laboratories. We delve into the molecular characteristics governing solubility, offer predictive assessments, and provide detailed, self-validating experimental protocols, including the gold-standard shake-flask method. This document is designed to empower researchers, scientists, and drug development professionals to confidently assess the solubility profile of novel benzamide derivatives, ensuring a robust foundation for subsequent formulation and development efforts.

The Central Role of Solubility in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is inextricably linked to its physicochemical properties, with solubility chief among them. Solubility dictates the bioavailability of an orally administered drug, influences the design of intravenous formulations, and impacts every stage of the development pipeline, from purification to dosage form manufacturing. For a molecule like this compound, which incorporates structural motifs common in modern medicinal chemistry, a thorough understanding of its solubility is not merely academic—it is a critical prerequisite for advancing its potential.

This guide will deconstruct the factors influencing the solubility of this compound and provide the necessary tools to measure it accurately.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1]

Molecular Structure Analysis of this compound

The structure of this compound offers several clues to its expected solubility behavior:

-

Primary Amide (-CONH₂): This is the most dominant functional group for intermolecular interactions. The N-H bonds are strong hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This group imparts significant polarity.[2]

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, creating strong dipoles and influencing the electron distribution of the aromatic ring. They can act as weak hydrogen bond acceptors.

-

Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor. The methyl group adds a small degree of lipophilicity.

The Thermodynamics of Dissolution

The spontaneity of dissolution is described by the Gibbs free energy equation: ΔG_sol = ΔH_sol – TΔS_sol .[1]

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change. Dissolution requires energy to overcome the compound's crystal lattice energy (the strong forces holding the solid state together).[3][4] This energy cost is offset by the solvation energy released when solvent molecules surround the solute molecule. For dissolution to be favorable from an enthalpy standpoint, the solvation energy should be comparable to or greater than the lattice energy. The multiple hydrogen bonding sites and polar nature of this compound suggest a potentially high lattice energy, which could be a barrier to solubility.[5][6]

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in disorder as the structured solid disperses into the solvent, making this term favorable (positive).[1]

The interplay between these factors determines the final solubility.

graph TD {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

}

Figure 2: Experimental workflow for shake-flask solubility determination.

Summary and Best Practices

Characterizing the solubility of this compound is a foundational step in its development. While specific data is not yet widely published, a robust understanding of its molecular structure allows for strong qualitative predictions. The primary amide group suggests high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, and poor solubility in nonpolar solvents.

For definitive quantitative data, the shake-flask method remains the gold standard for its thermodynamic accuracy. When implementing these protocols, meticulous attention to temperature control, equilibration time, and analytical quantification is paramount to generating reliable and reproducible data. This guide provides the theoretical basis and practical instruction necessary for any researcher to confidently undertake this critical analysis.

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023-01-29). [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Chemistry LibreTexts. Thermodynamics of Solubility. (2021-03-15). [Link]

-

Chemistry LibreTexts. Lattice Energies and Solubility. (2023-05-03). [Link]

-

Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). [Link]

-

Chemistry LibreTexts. Gravimetric Analysis (Experiment). (2021-09-22). [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. (2025-04-05). [Link]

-

Chemistry LibreTexts. Lattice Energies and Solubility. (2021-12-20). [Link]

-

Wikipedia. Solubility. [Link]

-

Scribd. Steps in Gravimetric Analysis. [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

Purdue University. Lattice Energy. [Link]

-

Liu, H., et al. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. (2023-11-09). [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023-04-06). [Link]

-

GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014-04-29). [Link]

-

Dhote, V., et al. Biochemistry, Dissolution and Solubility. (2023-04-23). [Link]

-

The Organic Chemistry Tutor. Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. (2017-10-23). [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2,3-Difluoro-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-4-methoxybenzamide, a key intermediate in pharmaceutical synthesis. Drawing from available safety data and principles of organic chemistry, this document outlines the compound's intrinsic stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity. Furthermore, it details a systematic approach to stability testing, including a proposed stability-indicating analytical method and protocols for forced degradation studies and excipient compatibility screening. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to maintain the quality and reliability of this compound in their work.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is an aromatic amide whose chemical structure, featuring a difluorinated benzene ring, a methoxy group, and a primary amide, dictates its reactivity and stability profile. While the compound is reported to be chemically stable under standard ambient conditions (room temperature), its functional groups are susceptible to certain environmental factors.[1] Notably, the compound is described as hygroscopic, as well as sensitive to air and light, necessitating specific handling and storage protocols to prevent degradation.[1] This guide will dissect the chemical vulnerabilities of this compound and provide actionable strategies to mitigate degradation risks.

Intrinsic Stability and Recommended Storage

The key to preserving the integrity of this compound lies in controlling its immediate environment. The following conditions are recommended based on available safety data sheets and general chemical principles.

Optimal Storage Conditions

To ensure long-term stability, this compound should be stored in a tightly closed container , preferably under an inert atmosphere such as argon or nitrogen, to protect it from air and moisture.[1] The storage location should be cool, dry, and well-ventilated .[1][2][3] While a specific temperature range is often provided on the product label, refrigerated conditions (2-8 °C) are generally advisable for sensitive compounds.[1] It is crucial to protect the compound from light by using an amber vial or storing it in a dark place.

Incompatibilities

While specific incompatibility data for this compound is limited, general chemical principles suggest avoiding contact with:

-

Strong oxidizing agents: These can react with the aromatic ring and the amide group.

-

Strong acids and bases: These can catalyze the hydrolysis of the amide bond.

-

Moisture: As the compound is hygroscopic, moisture can be absorbed, potentially leading to hydrolysis or other degradation pathways.[1]

A summary of recommended storage and handling conditions is provided in Table 1.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Temperature | Refer to product label; refrigerated (2-8 °C) is generally advisable.[1] | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1] | To protect against air-sensitive degradation. |

| Moisture | Store in a dry environment with a tightly sealed container.[1] | The compound is hygroscopic and susceptible to hydrolysis. |

| Light | Protect from light by using amber vials or storing in the dark.[1] | To prevent photodegradation. |

| Ventilation | Store in a well-ventilated area.[2][3] | General laboratory safety practice. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for predicting potential impurities. Based on the compound's functional groups, the following degradation pathways are proposed.

Hydrolysis

The primary amide functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the amide bond to yield 2,3-difluoro-4-methoxybenzoic acid and ammonia. This is a common degradation pathway for many amide-containing pharmaceutical compounds.[1][3]

Oxidation

The electron-rich aromatic ring, activated by the methoxy group, is a potential site for oxidative degradation. While the amide itself is generally stable to oxidation, trace impurities or specific reaction conditions could promote oxidative processes.[2][4][5] Potential reactions could include hydroxylation of the aromatic ring or more complex oxidative coupling and dimerization reactions.[2][5]

Photodegradation

Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. The energy from UV or visible light can promote the formation of reactive species, leading to a variety of degradation products. For fluorinated pharmaceuticals, photodegradation can sometimes result in the formation of fluorinated byproducts, a factor that should be considered during stability studies.[6][7]

The proposed major degradation pathways are illustrated in the following diagram.

Caption: Proposed degradation pathways for this compound.

A Framework for Stability Assessment

A robust stability testing program is essential to understand the degradation profile of this compound and to establish its shelf-life and appropriate storage conditions. This involves the development of a stability-indicating analytical method and conducting forced degradation and excipient compatibility studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Proposed RP-HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8][9][10]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method. The following workflow is recommended.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80 °C for a specified period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60-80 °C for a specified period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified period.

After exposure, the stressed samples should be analyzed by the validated stability-indicating HPLC method to assess the extent of degradation and the formation of any degradation products.

Excipient Compatibility Studies

For drug development professionals, understanding the compatibility of this compound with common pharmaceutical excipients is critical. Incompatibility can lead to instability of the final drug product.[11]

Protocol for Excipient Compatibility Screening:

-

Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with a range of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

-

Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).

-

Analysis: At specified time points, analyze the mixtures using the stability-indicating HPLC method to check for any degradation of the active compound. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[12]

Conclusion

While this compound is a chemically stable compound under standard ambient conditions, its sensitivity to moisture, air, and light necessitates careful handling and storage.[1] By implementing the recommended storage conditions and understanding the potential degradation pathways, researchers and drug development professionals can ensure the integrity of this important pharmaceutical intermediate. The provided framework for stability assessment, including a proposed stability-indicating HPLC method and protocols for forced degradation and excipient compatibility studies, offers a systematic approach to characterizing and controlling the stability of this compound in various applications.

References

- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET for this compound.

- Apollo Scientific. (2022-05-16). Safety Data Sheet for this compound.

- Thermo Fisher Scientific. (2025-12-23). SAFETY DATA SHEET for 4-Methoxy-3-nitrobenzamide.

-

Rathi, J. O., & Shankarling, G. (n.d.). Oxidative formation of amides from aromatic amines and 1, 3‐diketones using H2O2 and FeCl3. ResearchGate. Retrieved from [Link]

-

Cattaneo, C., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1629. Retrieved from [Link]

-

Nagaraaj, P., & Vijayakumar, V. (2021). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. ChemistrySelect, 6(32), 8263-8286. Retrieved from [Link]

-

Mundhenke, T. F., et al. (2025). Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation. Environmental Science & Technology. Retrieved from [Link]

-

Abdel-Moety, E. M., et al. (2014). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 52(8), 841-848. Retrieved from [Link]

-

Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. Retrieved from [Link]

-

Sahoo, S. K., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. Retrieved from [Link]

-

Esfahani, E. B. (2022). Photodegradation of Per- and Poly-Fluoroalkyl Substances (PFAS) Using Vacuum-UV (VUV) Radiation. UBC Theses and Dissertations. Retrieved from [Link]

-

Devireddy, A. R., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 164-172. Retrieved from [Link]

-

Rizk, M., et al. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178. Retrieved from [Link]

-

Hu, D., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2741. Retrieved from [Link]

-

Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 15(10), 2209-2218. Retrieved from [Link]

-

Hu, D., et al. (2025). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. Retrieved from [Link]

-

Son, Y., et al. (2021). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Nicotine & Tobacco Research, 23(10), 1694-1702. Retrieved from [Link]

-

Khan, A., et al. (2023). Functionalization of Fluorine on the Surface of SnO2–Mg Nanocomposite as an Efficient Photocatalyst for Toxic Dye Degradation. Catalysts, 13(9), 1275. Retrieved from [Link]

-

Al-khattawi, A., et al. (2021). Excipient Compatibility. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. RSC Advances, 10(16), 9405-9413. Retrieved from [Link]

-

Chen, S., et al. (2011). Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01. Applied Microbiology and Biotechnology, 90(4), 1471-1483. Retrieved from [Link]

-

Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. Retrieved from [Link]

-

Chen, X., et al. (2024). Thermal degradation of (2R, 3R)-dihydromyricetin in neutral aqueous solution at 100 ℃. Food Chemistry, 432, 137560. Retrieved from [Link]

-

Kowalska, A., et al. (2025). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. ResearchGate. Retrieved from [Link]

Sources

- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 7. open.library.ubc.ca [open.library.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

The Emerging Potential of 2,3-Difluoro-4-methoxybenzamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and methoxy groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This technical guide delves into the untapped potential of 2,3-Difluoro-4-methoxybenzamide, a molecule poised at the intersection of these key structural motifs. While direct biological data on this specific compound remains nascent, this document synthesizes information from structurally analogous compounds and the well-established principles of medicinal chemistry to forecast its likely applications. We will explore its potential as a versatile scaffold in drug discovery, propose a robust synthetic pathway, and outline experimental protocols for its biological evaluation. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this compound in the development of novel therapeutics.

Introduction: The Rationale for Fluorination and Methoxylation in Drug Design

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-cancer, anti-psychotic, and anti-emetic properties.[1][2][3] The therapeutic efficacy of these agents is often finely tuned by the nature and position of substituents on the aromatic ring. The subject of this guide, this compound, incorporates two key functional groups renowned for their ability to enhance drug-like properties: fluorine and a methoxy group.

The Role of Fluorine: The introduction of fluorine into a drug candidate can have multifaceted benefits.[4] Its high electronegativity and small van der Waals radius can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes and thereby increasing the drug's half-life.[4]

-

Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral absorption.[4]

-

Increased Binding Affinity: The strategic placement of fluorine can alter the electronic properties of the molecule, leading to more potent interactions with the target protein.[4]

The Role of the Methoxy Group: The methoxy group is another valuable tool in the medicinal chemist's arsenal. It can:

-

Improve Pharmacokinetic Profiles: The methoxy group can enhance absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhance Target Binding: It can participate in hydrogen bonding and other non-covalent interactions within the target's binding pocket, increasing affinity and selectivity.

-

Increase Solubility: The polar nature of the methoxy group can improve the aqueous solubility of a compound.

The combination of vicinal fluorine atoms at the 2 and 3 positions with a methoxy group at the 4 position in this compound presents a unique electronic and steric profile, suggesting a high potential for novel biological activity.

Potential Therapeutic Applications of this compound

Based on the known activities of structurally related benzamides and the influence of its constituent functional groups, we can hypothesize several promising therapeutic avenues for this compound.

Oncology

Substituted benzamides are well-represented in oncology, with several acting as inhibitors of key signaling pathways. For instance, certain difluoro-benzamide derivatives have been patented as MEK inhibitors, which are crucial components of the MAPK signaling cascade often dysregulated in cancer. Furthermore, the 2,3-difluoro-4-methoxyphenyl motif is present in compounds explored for their anticancer properties.

Hypothesized Mechanism: The 2,3-difluoro substitution pattern could enhance the binding affinity of the benzamide to the ATP-binding pocket of various kinases, a common target in cancer therapy. The 4-methoxy group could further improve potency and selectivity while also conferring favorable pharmacokinetic properties.

Central Nervous System (CNS) Disorders

Many antipsychotic drugs are substituted benzamides that act as dopamine D2 receptor antagonists.[3] The specific substitution pattern on the aromatic ring is critical for their efficacy and side-effect profile.

Hypothesized Mechanism: The electronic properties conferred by the difluoro and methoxy groups could modulate the affinity and selectivity of this compound for dopamine and serotonin receptors. This could lead to the development of novel antipsychotics or anxiolytics with improved efficacy and reduced side effects compared to existing treatments.

Antimicrobial Agents

The benzamide scaffold has been explored for its antimicrobial and antifungal activities.[1] The lipophilicity and electronic nature of the substituents play a significant role in their ability to penetrate microbial cell walls and interact with their targets.

Hypothesized Mechanism: The increased lipophilicity due to the fluorine atoms in this compound could enhance its ability to cross bacterial or fungal cell membranes. The specific electronic distribution may also allow for potent inhibition of essential microbial enzymes.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed starting from the commercially available 2,3-difluorobenzoic acid. The proposed multi-step synthesis is outlined below.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Nitration of 2,3-Difluorobenzoic Acid

-

To a stirred solution of 2,3-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,3-difluoro-4-nitrobenzoic acid.

Step 2: Methoxylation of 2,3-Difluoro-4-nitrobenzoic Acid

-

Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide (2.0 eq) in methanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-difluoro-4-methoxybenzoic acid.

Step 3: Amidation of 2,3-Difluoro-4-methoxybenzoic Acid

-

To a solution of 2,3-difluoro-4-methoxybenzoic acid (1.0 eq) in an inert solvent such as dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in an appropriate solvent and add it dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide.

-

Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Framework for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following experimental workflows are proposed.

Biological Evaluation Workflow Diagram:

Caption: A generalized workflow for the biological evaluation of this compound.

Data Presentation: Hypothetical Screening Data

To illustrate the potential outcomes of such a screening campaign, the following table presents hypothetical data for this compound against a panel of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 2.8 |

| HCT116 | Colon Carcinoma | 8.1 |

| PC-3 | Prostate Adenocarcinoma | 3.5 |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is yet to be established, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable scaffold for drug discovery. The unique combination of a benzamide core with a 2,3-difluoro and 4-methoxy substitution pattern is anticipated to confer advantageous physicochemical and pharmacological properties.

Future research should focus on the synthesis of this compound and its analogues, followed by a comprehensive biological screening against a diverse range of therapeutic targets. The insights gained from such studies will be instrumental in unlocking the full potential of this promising chemical entity and paving the way for the development of novel and effective therapeutic agents.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- BenchChem. (2025). A Comparative Guide to the Biological Activity of Substituted Benzamides.

- BenchChem. (2025). Potential Biological Activities of Substituted Benzamides: A Technical Guide.

- BenchChem. (2025). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Gao, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500.

Sources

- 1. US11066358B1 - Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

The Biological Significance of Fluorinated Benzamides: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzamide derivatives, a class of compounds demonstrating remarkable versatility and therapeutic potential. We will dissect the profound influence of fluorine on the physicochemical properties of the benzamide core, leading to a diverse array of biological activities, including anticancer, antimicrobial, antiangiogenic, and neuropharmacological effects. This guide will move beyond a mere recitation of facts to provide a causal analysis of experimental design, detailed protocols for key biological assays, and a thorough examination of structure-activity relationships (SAR). Through a synthesis of technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate the complexities and unlock the full potential of fluorinated benzamide derivatives in therapeutic innovation.

The Fluorine Factor: A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a deliberate and strategic decision, driven by the unique physicochemical properties of this halogen.[1][2] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), high electronegativity (Pauling scale: 3.98), and the exceptional strength of the carbon-fluorine (C-F) bond confer a suite of advantageous modifications to a parent molecule.[3][4] These modifications are not merely incremental but can fundamentally alter a compound's biological activity, pharmacokinetic profile, and metabolic stability.[5]

The key physicochemical effects of fluorination include:

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] This "metabolic shielding" at otherwise vulnerable positions on the benzamide scaffold can significantly enhance a drug's half-life and bioavailability.

-

Modulation of pKa: Fluorine's potent electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups.[2][3] This alteration of a molecule's ionization state at physiological pH is a critical determinant of its solubility, membrane permeability, and interaction with biological targets.

-

Enhanced Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and favorable electrostatic contacts.[2]

-

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the benzamide backbone, potentially locking the molecule into a bioactive conformation that is more favorable for receptor binding.[5]

-

Increased Lipophilicity: In many instances, the substitution of a hydrogen atom with fluorine can increase the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.[1][4]

The following diagram illustrates the key physicochemical consequences of introducing fluorine into a molecular scaffold.

Caption: Physicochemical impact of fluorine incorporation.

A Spectrum of Biological Activities

The strategic fluorination of the benzamide scaffold has yielded derivatives with a broad range of therapeutic applications. This section will explore some of the most prominent biological activities, providing insights into their mechanisms of action and the experimental methodologies used for their evaluation.

Anticancer Activity

Fluorinated benzamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines.[6] A common mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, often mediated by an increase in intracellular reactive oxygen species (ROS).[4]

Cancer cells often exist in a state of elevated oxidative stress compared to normal cells, making them more susceptible to further increases in ROS.[7] Certain fluorinated benzamides can exacerbate this oxidative stress, leading to mitochondrial dysfunction, DNA damage, and the activation of apoptotic signaling cascades.[8][9]

The following diagram illustrates a simplified pathway of ROS-mediated apoptosis induced by a fluorinated benzamide derivative.

Caption: Simplified ROS-mediated apoptosis pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10][11] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the fluorinated benzamide derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).

-

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity

Fluorinated benzamide derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence and position of the fluorine atom on the benzamide scaffold can greatly influence the antimicrobial potency.

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14]

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Grow the test microorganism in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[14]

-

-

Serial Dilution of the Compound:

-

Prepare a two-fold serial dilution of the fluorinated benzamide derivative in a 96-well microtiter plate containing a suitable broth medium.[15]

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

-

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several polyfluorinated benzamides have been shown to inhibit angiogenesis, suggesting their potential as anticancer therapeutics.[16]

The rat aortic ring assay is a robust ex vivo model that recapitulates the key steps of angiogenesis, including endothelial cell sprouting and migration.[17][18]

Step-by-Step Protocol:

-

Aorta Excision and Ring Preparation:

-

Embedding Aortic Rings:

-

Treatment:

-

Add culture medium containing different concentrations of the fluorinated benzamide derivative to the wells.

-

Include a vehicle control.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere.

-

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

-

Quantification:

-

After a set period (e.g., 7-9 days), quantify the extent of angiogenesis by measuring the length and number of microvessel sprouts using image analysis software.[21]

-

Neuropharmacological Activity

Fluorinated benzamides have been extensively investigated for their activity in the central nervous system (CNS), particularly as ligands for dopamine D2 receptors. These receptors are key targets for antipsychotic drugs.

A competitive binding assay is used to determine the affinity of a fluorinated benzamide derivative for the dopamine D2 receptor. This assay measures the ability of the test compound to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the D2 receptor.[22][23]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Prepare a membrane fraction from cells or tissues expressing dopamine D2 receptors (e.g., rat striatum).

-

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, a fixed concentration of a labeled D2 receptor ligand (e.g., [³H]-spiperone or a fluorescently labeled ligand), and varying concentrations of the fluorinated benzamide derivative.[23]

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound ligand from the free ligand.

-

-

Quantification of Bound Ligand:

-

Quantify the amount of labeled ligand bound to the membranes using liquid scintillation counting (for radioligands) or fluorescence detection.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the labeled ligand against the concentration of the fluorinated benzamide derivative.

-

Determine the Ki value, which represents the inhibitory constant of the test compound and is a measure of its binding affinity.

-

Structure-Activity Relationship (SAR) of Fluorinated Benzamides

The biological activity of fluorinated benzamides is highly dependent on the substitution pattern on both the benzamide ring and the appended functionalities.[24][25] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives.

Key SAR observations include:

-

Position of Fluorine: The position of the fluorine atom(s) on the benzoyl ring significantly influences activity. For example, in some series of antimicrobial benzamides, fluorine at the meta-position of a phenyl ring side chain leads to high activity against Gram-negative bacteria.

-

Nature of Substituents: The electronic and steric properties of other substituents on the benzamide core play a critical role. Electron-donating or electron-withdrawing groups can modulate the compound's interaction with its biological target.[16]

-

Side Chain Modifications: Alterations to the side chains attached to the benzamide nitrogen can dramatically affect potency and selectivity. For instance, in dopamine D2 receptor ligands, the nature of the N-substituent is a key determinant of binding affinity.

The following table summarizes hypothetical SAR data for a series of fluorinated benzamides with anticancer activity.

| Compound | R1 | R2 | IC₅₀ (µM) vs. HeLa Cells |

| 1a | H | H | >100 |

| 1b | 4-F | H | 52.3 |

| 1c | 2,4-diF | H | 25.1 |

| 1d | 4-F | 4-OCH₃ | 15.8 |

| 1e | 4-F | 4-Cl | 8.2 |

Synthesis of Fluorinated Benzamide Derivatives

The synthesis of fluorinated benzamides can be achieved through several established synthetic routes. A common and efficient method involves the acylation of an appropriate amine with a fluorinated benzoyl chloride.

The following diagram illustrates a general synthetic scheme for the preparation of a fluorinated benzamide.

Caption: General synthetic route for fluorinated benzamides.

Conclusion

Fluorinated benzamide derivatives represent a rich and versatile class of compounds with a wide spectrum of biological activities. The strategic incorporation of fluorine provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties of the benzamide scaffold, leading to enhanced metabolic stability, improved binding affinity, and diverse therapeutic applications. A thorough understanding of the structure-activity relationships, coupled with the application of robust biological assays, is paramount for the successful development of novel and effective drugs based on this privileged structural motif. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently explore and exploit the vast therapeutic potential of fluorinated benzamides.

References

-

MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

-

NIH. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]

-

PubMed. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. [Link]

-

Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. [Link]

-

Chinese Journal of Cancer Research. (2018). Overproduction of reactive oxygen species – obligatory or not for induction of apoptosis by anticancer drugs. [Link]

-

PubMed. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

NIH. (2019). Understanding of ROS-Inducing Strategy in Anticancer Therapy. [Link]

-

ResearchGate. (2024). Mechanisms of ROS modulation by pro-oxidative drugs. Anticancer drugs.... [Link]

-

ResearchGate. (2015). Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

YouTube. (2025). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Microbe Investigations. (2023). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

NIH. (2020). Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-